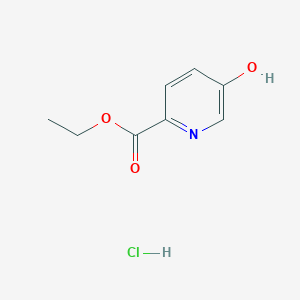

Ethyl 5-hydroxypyridine-2-carboxylate;hydrochloride

Description

Chemical Name: Ethyl 5-hydroxypyridine-2-carboxylate hydrochloride Synonyms: Ethyl 5-hydroxypicolinate hydrochloride, Avibactam Sodium precursor (parent drug) CAS Number: 2281767-78-8 Molecular Formula: C₈H₁₀ClNO₃ Molecular Weight: 203.62 g/mol Key Features:

- Pyridine ring substituted with a hydroxyl (-OH) group at position 5 and an ethyl ester (-COOEt) at position 2.

- Hydrochloride salt enhances water solubility and stability.

- Physical Properties:

This compound is a key intermediate in synthesizing Avibactam Sodium, a β-lactamase inhibitor used in antibiotics . Its hydroxyl and ester groups contribute to hydrogen bonding and lipophilicity, critical for biological activity.

Properties

Molecular Formula |

C8H10ClNO3 |

|---|---|

Molecular Weight |

203.62 g/mol |

IUPAC Name |

ethyl 5-hydroxypyridine-2-carboxylate;hydrochloride |

InChI |

InChI=1S/C8H9NO3.ClH/c1-2-12-8(11)7-4-3-6(10)5-9-7;/h3-5,10H,2H2,1H3;1H |

InChI Key |

AKOIMWSVJILAAM-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NC=C(C=C1)O.Cl |

Origin of Product |

United States |

Preparation Methods

Esterification of 5-hydroxypyridine-2-carboxylic Acid

The primary synthetic route to Ethyl 5-hydroxypyridine-2-carboxylate involves the esterification of commercially available 5-hydroxypyridine-2-carboxylic acid with ethanol. This classical organic reaction typically proceeds under acidic catalysis, where the carboxylic acid group is converted into an ethyl ester:

- Reactants: 5-hydroxypyridine-2-carboxylic acid and ethanol

- Catalyst: Acidic catalyst (commonly sulfuric acid or hydrochloric acid)

- Conditions: Reflux with ethanol, removal of water to drive equilibrium toward ester formation

- Outcome: Formation of ethyl 5-hydroxypyridine-2-carboxylate

Following esterification, the hydrochloride salt is formed by treating the ester with hydrochloric acid. This step converts the free base form into its hydrochloride salt, significantly improving its solubility and stability for further applications.

Acid-Catalyzed Esterification Variations

According to research on related pyridine derivatives, the esterification process can be catalyzed by a variety of inorganic and organic acids. Hydrochloric acid is preferred for both catalysis and salt formation due to its strong acidity and ability to form stable hydrochloride salts. Other acids such as sulfuric acid, phosphoric acid, methanesulfonic acid, and p-toluenesulfonic acid have also been used in similar esterification reactions for pyridine carboxylic acids.

- Solvents: Ethanol is the typical solvent; methanol and other alcohols (n-propanol, 2-propanol, n-butanol) can be used depending on the desired ester.

- Catalysts: Hydrochloric acid is preferred for both esterification and salt formation.

- Temperature: Reflux conditions are common, typically around 70–80°C for ethanol.

Alternative Synthetic Routes and Considerations

While direct esterification is the standard approach, advanced synthetic routes have been reported for related compounds involving:

- Mitsunobu Reaction: For alkylation of hydroxyl groups on pyridine esters.

- Reductive Amination: For subsequent functionalization of the ester intermediate.

- Hydrogenation and Deprotection: Palladium-catalyzed hydrogenation to remove protecting groups in multi-step syntheses.

These methods are more relevant in complex derivative synthesis but underscore the versatility of Ethyl 5-hydroxypyridine-2-carboxylate as a synthetic intermediate.

Research Outcomes and Analytical Data

- The esterification reaction yields Ethyl 5-hydroxypyridine-2-carboxylate with high purity and yield when conducted under optimized acidic reflux conditions.

- Formation of the hydrochloride salt enhances aqueous solubility, which is critical for pharmaceutical formulation.

- Analytical characterization includes:

| Analysis Type | Result / Detail |

|---|---|

| Molecular Weight | 203.62 g/mol |

| Purity Assessment | Confirmed by chromatographic methods (HPLC) |

| Structural Confirmation | NMR, IR, and Mass Spectrometry confirm esterification and salt formation |

| Solubility | Significantly increased in hydrochloride form |

Summary Table of Preparation Method

| Step No. | Process Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Esterification of 5-hydroxypyridine-2-carboxylic acid | 5-hydroxypyridine-2-carboxylic acid, ethanol, acid catalyst (HCl or H2SO4), reflux | Ethyl 5-hydroxypyridine-2-carboxylate |

| 2 | Formation of hydrochloride salt | Ethyl 5-hydroxypyridine-2-carboxylate, hydrochloric acid | Ethyl 5-hydroxypyridine-2-carboxylate; hydrochloride salt |

Professional Notes and Considerations

- The choice of acid catalyst and reaction conditions can influence yield and purity; hydrochloric acid is favored for simultaneous esterification and salt formation.

- Removal of water during esterification (e.g., via Dean-Stark apparatus) drives the reaction to completion.

- The hydrochloride salt form is preferred in pharmaceutical contexts due to enhanced solubility and stability.

- Alternative alcohols can be used to prepare different ester derivatives if required.

- Multi-step syntheses involving protection/deprotection and functional group transformations are possible for advanced derivatives but are beyond the scope of this focused preparation article.

Chemical Reactions Analysis

Esterification and Alkylation

Ethyl 5-hydroxypyridine-2-carboxylate is synthesized via esterification of 5-hydroxypyridine-2-carboxylic acid (7) with ethanol under acidic conditions. Subsequent alkylation with tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate in the presence of DEAD (diethyl azodicarboxylate) and PPh₃ yields advanced intermediates for AMPK activators .

| Reaction Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Esterification of 7 | Ethanol, HCl, reflux | 69% | |

| Alkylation with tert-butyl | DEAD, PPh₃, THF, 0°C to r.t. | 53–72% |

Hydroxylation and Oxidation

Microbial studies reveal that pyridine derivatives undergo regioselective hydroxylation. For example, Arthrobacter sp. strain 68b hydroxylates pyridine at the C-2 and C-3 positions via a monooxygenase (PyrA), incorporating oxygen from both O₂ and H₂O . While direct data on ethyl 5-hydroxypyridine-2-carboxylate is limited, analogous compounds like 1-ethylpyridin-2-ol undergo hydroxylation at the 5-position, producing 1-ethylpyridin-2,5-diol (m/z = 130 [M+H]⁺) .

Hydrolysis and Stability

The ester group in ethyl 5-hydroxypyridine-2-carboxylate is susceptible to hydrolysis under basic or acidic conditions:

-

Basic Hydrolysis : Treatment with NaOH (1.0 M) in THF/MeOH at 60°C regenerates 5-hydroxypyridine-2-carboxylic acid (yield: 54–91%) .

-

Acidic Stability : The hydrochloride salt form enhances stability, with no degradation observed under ambient storage conditions .

Mechanistic Insights

The hydrochloride salt enhances electrophilicity at the pyridine nitrogen, facilitating nucleophilic substitutions. For example:

-

N-Alkylation : Reaction with 5-ethoxypyrazin-2-ylmethyl bromide under basic conditions (K₂CO₃/MeCN) introduces hydrophobic substituents, improving metabolic stability .

-

Ring-Opening Reactions : Under strong oxidants, the pyridine ring undergoes cleavage to form succinic acid derivatives, as observed in microbial degradation pathways .

Comparative Reactivity

Ethyl 5-hydroxypyridine-2-carboxylate shows distinct reactivity compared to methyl analogs:

| Parameter | Ethyl Ester | Methyl Ester |

|---|---|---|

| Boiling Point | 375.4°C | 180.8°C (decomposes) |

| Hydrophobicity (cLogP) | 1.23 | 0.98 |

| Solubility in JP2 (pH 6.8) | ≥100 µM | 50–75 µM |

Scientific Research Applications

Ethyl 5-hydroxypyridine-2-carboxylate;hydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex pyridine derivatives.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential therapeutic agent for various diseases due to its ability to interact with biological targets.

Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 5-hydroxypyridine-2-carboxylate;hydrochloride involves its interaction with specific molecular targets in biological systems. The hydroxyl and ester groups allow it to form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Methyl 5-hydroxypyridine-2-carboxylate

CAS: Not explicitly listed (analogue inferred from ). Molecular Formula: C₈H₉NO₃ (free base, without HCl). Key Differences:

Ethyl 5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate (9c)

CAS: Not provided (). Synthesis: Hydrogenation of derivatives over Pd/C (85% yield) . Key Differences:

- Core Structure : Pyrrolopyridine (fused pyrrole-pyridine) vs. simple pyridine.

- Substituent : Methoxy (-OMe) at position 5 vs. hydroxyl (-OH).

- Impact: Methoxy group increases lipophilicity but reduces hydrogen bonding capability.

5-(Chloromethyl)-2-methoxypyridine Hydrochloride

CAS: 120276-36-0 . Molecular Formula: C₇H₉Cl₂NO Key Differences:

- Substituents : Chloromethyl (-CH₂Cl) and methoxy (-OMe) groups.

- Methoxy group reduces polarity compared to hydroxyl .

Ethyl Pyrrolidine-2-carboxylate Hydrochloride

CAS: Not provided (). Molecular Formula: C₇H₁₄ClNO₂ (estimated). Key Differences:

- Core Structure : Saturated pyrrolidine vs. aromatic pyridine.

- Impact: Loss of aromaticity reduces conjugation and alters basicity.

Ethyl 4-chloro-3-formyl-5,6-dihydro-2H-pyridine-1-carboxylate

CAS: 96507-72-1 . Molecular Formula: C₉H₁₂ClNO₃ Key Differences:

- Core Structure : Partially saturated dihydropyridine.

- Substituents : Chloro (-Cl) and formyl (-CHO) groups.

- Impact :

- Dihydro structure reduces aromatic stability, increasing reactivity.

- Formyl group enables nucleophilic addition reactions .

Biological Activity

Ethyl 5-hydroxypyridine-2-carboxylate; hydrochloride is a compound that has garnered attention in various biological studies due to its potential therapeutic applications. This article discusses its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Ethyl 5-hydroxypyridine-2-carboxylate; hydrochloride is characterized by its pyridine ring, which is known for its role in various biochemical pathways. The compound's structure allows it to participate in hydrogen bonding and hydrophobic interactions, contributing to its biological activity.

- AMPK Activation : Studies have indicated that derivatives of pyridine compounds can act as activators of AMP-activated protein kinase (AMPK), which plays a crucial role in cellular energy homeostasis. For instance, certain analogs demonstrated EC50 values in the low micromolar range, indicating effective activation of AMPK in vitro .

- Antimicrobial Activity : Ethyl 5-hydroxypyridine-2-carboxylate has shown potential antimicrobial properties. Research indicates that similar compounds can disrupt bacterial cell walls and membranes, leading to bactericidal effects against both Gram-positive and Gram-negative bacteria .

- Cytotoxicity : The cytotoxic effects of this compound have been evaluated in various cancer cell lines. Preliminary data suggest that it may induce apoptosis in certain types of cancer cells, although specific IC50 values for ethyl 5-hydroxypyridine-2-carboxylate need further exploration .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| AMPK Activation | EC50 values ranging from 0.0051 to 0.036 µM | |

| Antimicrobial | Effective against E. coli and MRSA | |

| Cytotoxicity | Induces apoptosis in cancer cell lines |

Case Studies

- Study on AMPK Activators : A study conducted on various pyridine derivatives reported that some compounds exhibited significant AMPK activation, with promising metabolic stability and low hERG inhibitory activity, which is crucial for drug safety .

- Antimicrobial Testing : In vitro testing revealed that compounds with similar structures to ethyl 5-hydroxypyridine-2-carboxylate effectively inhibited the growth of resistant bacterial strains, demonstrating their potential as novel antimicrobial agents .

- Cancer Research : A recent investigation into the cytotoxic properties of pyridine derivatives found that certain compounds led to reduced viability in cancer cell lines, suggesting a potential application in oncology .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 5-hydroxypyridine-2-carboxylate hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves esterification of 5-hydroxypyridine-2-carboxylic acid with ethanol under acidic conditions (e.g., HCl catalysis). Key steps include refluxing the carboxylic acid with excess ethanol and HCl, followed by solvent removal and recrystallization. Reaction optimization may involve varying temperature (60–80°C), HCl concentration (1–3 M), and reaction time (12–24 hrs). Monitoring via TLC (silica gel, ethyl acetate/hexane) ensures completion. Purification via recrystallization from ethanol/water mixtures improves yield .

Q. Which analytical techniques are most effective for characterizing Ethyl 5-hydroxypyridine-2-carboxylate hydrochloride?

- Methodological Answer :

- NMR Spectroscopy : 1H NMR (DMSO-d6) identifies protons on the pyridine ring (δ 8.2–8.5 ppm) and ethyl ester (δ 1.3–4.3 ppm). 13C NMR confirms carbonyl (C=O, ~165 ppm) and pyridine carbons.

- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (ester C=O) and ~2500–3300 cm⁻¹ (hydrochloride salt N-H stretch).

- Elemental Analysis : Validates C, H, N, and Cl content (±0.3% theoretical).

- Mass Spectrometry (ESI-MS) : Molecular ion [M+H]+ confirms molecular weight .

Q. How can the stability of Ethyl 5-hydroxypyridine-2-carboxylate hydrochloride be assessed under different storage and experimental conditions?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Determines decomposition temperature (ramp rate: 10°C/min under N₂).

- Differential Scanning Calorimetry (DSC) : Identifies melting points and phase transitions.

- Accelerated Stability Studies : Store samples at 40°C/75% RH for 4 weeks and monitor degradation via HPLC. Use phosphate buffer (pH 7.4) for hydrolytic stability assays .

Advanced Research Questions

Q. How can SHELX software be applied to resolve the crystal structure of Ethyl 5-hydroxypyridine-2-carboxylate hydrochloride?

- Methodological Answer :

- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (ethanol/water). Collect data at 100 K using Mo-Kα radiation (λ = 0.71073 Å).

- Structure Solution : Use SHELXT for phase estimation and SHELXL for refinement. Validate hydrogen bonding (e.g., N-H···Cl interactions) and torsional angles.

- Validation Tools : Check R-factor (<5%), residual electron density, and CIF files using PLATON .

Q. How can contradictions between experimental spectral data and computational predictions be resolved?

- Methodological Answer :

- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level (Gaussian 16). Compare computed IR/NMR spectra with experimental data.

- Solvent Effects : Apply PCM models to simulate DMSO or water environments.

- Error Analysis : Identify discrepancies in proton chemical shifts (>0.5 ppm) and re-examine tautomeric forms or salt effects .

Q. What experimental strategies can elucidate the reaction mechanism of Ethyl 5-hydroxypyridine-2-carboxylate hydrochloride in nucleophilic substitutions?

- Methodological Answer :

- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. protiated substrates.

- Trapping Intermediates : Use in situ NMR with excess nucleophile (e.g., amines) to detect acyl intermediates.

- Computational Modeling : Perform transition-state analysis (M06-2X/def2-TZVP) to identify rate-determining steps .

Q. How can purification challenges due to hydrochloride salt hygroscopicity be addressed?

- Methodological Answer :

- Factorial Design Optimization : Vary solvent ratios (e.g., ethanol/acetone), cooling rates, and anti-solvent addition.

- HPLC Purification : Use C18 columns (5 µm, 250 mm) with 0.1% TFA in water/acetonitrile gradients. Monitor purity at 254 nm.

- Lyophilization : For hygroscopic samples, freeze-dry under vacuum (0.1 mbar, -50°C) .

Q. What methods are suitable for studying interactions between Ethyl 5-hydroxypyridine-2-carboxylate hydrochloride and biological targets?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Immobilize target proteins on CM5 chips; measure binding affinity (KD) at varying compound concentrations.

- Isothermal Titration Calorimetry (ITC) : Quantify enthalpy changes (ΔH) and stoichiometry (n) in PBS buffer (pH 7.4).

- Molecular Docking (AutoDock Vina) : Screen compound conformations against target active sites; validate with MD simulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.